Thiazolo[5,4-b]pyridin-6-ylboronic acid
Description
Thiazolo[5,4-b]pyridin-6-ylboronic acid (CAS: 1580489-60-6) is a heterocyclic boronic acid derivative featuring a fused thiazole-pyridine scaffold. Its molecular formula is C₁₂H₁₅BN₂O₂S, with a molecular weight of 262.14 g/mol . The compound is typically synthesized as a boronic acid pinacol ester, enabling its use in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules in medicinal chemistry and materials science .
Properties
Molecular Formula |
C6H5BN2O2S |
|---|---|
Molecular Weight |
180.00 g/mol |
IUPAC Name |
[1,3]thiazolo[5,4-b]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3,10-11H |
InChI Key |
MCWCDJGIJZUARS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N=C1)SC=N2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridin-6-ylboronic acid typically involves the construction of the thiazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate thiazole and pyridine precursors under specific conditions. For example, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base like triethylamine can yield thiazolo[5,4-b]pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow chemistry techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridin-6-ylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
Thiazolo[5,4-b]pyridin-6-ylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridin-6-ylboronic acid involves its interaction with specific molecular targets. For example, as a PI3K inhibitor, it binds to the kinase domain of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell growth and survival . This interaction is facilitated by the boronic acid group, which forms key hydrogen bonds with the active site residues of the enzyme.
Comparison with Similar Compounds
Key Features:
- Structural Motif : The thiazolo[5,4-b]pyridine core provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding in biological targets.
- Boronic Acid Group : The pinacol-protected boronate at position 6 enhances reactivity in cross-coupling reactions, making it a versatile intermediate for functionalizing pharmaceuticals or organic electronic materials .
- Applications : Primarily used in synthesizing kinase inhibitors (e.g., c-KIT and PI3K inhibitors) and as a building block for organic semiconductors .

Structural Analogues
a) Thiazolo[5,4-b]pyridine Derivatives with Aromatic Substituents
- Example : Compound 6h (3-(trifluoromethyl)phenyl-substituted derivative) exhibits c-KIT inhibitory activity (IC₅₀ = 9.87 µM) due to optimal hydrophobic interactions in the kinase binding pocket. In contrast, derivatives with urea linkages (e.g., 6j ) or methylene spacers (e.g., 6i ) show reduced activity, highlighting the critical role of direct amide bonding .
- Anti-Proliferative Activity : 6m demonstrates potent anti-proliferative effects against GIST-T1 and HMC1.2 cells (GI₅₀ < 10 µM), outperforming analogues with bulkier or polar substituents .
b) Isothiazolo[5,4-b]pyridine Derivatives
- Example : 6-Chloro-3-methylisothiazolo[5,4-b]pyridine (CAS: 129211-90-1) shares the fused thiazole-pyridine core but replaces the boronic acid with a chloro-methyl group. This substitution reduces its utility in cross-coupling reactions but enhances stability in electrophilic aromatic substitution pathways .
c) Thieno[3,2-b]pyridine Analogues
- Example: 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine replaces the thiazole ring with a thiophene. While both compounds serve as boronic ester intermediates, the thieno derivative exhibits distinct electronic properties due to sulfur’s lower electronegativity compared to nitrogen, altering reactivity in cross-coupling reactions .
Key Findings :
- The boronic acid moiety in Thiazolo[5,4-b]pyridin-6-ylboronic acid distinguishes it from non-boronated analogues by enabling covalent interactions with serine or threonine residues in kinase active sites .
- Electron-Withdrawing Groups (e.g., CF₃ in 6h ) enhance enzymatic inhibition by stabilizing ligand-receptor hydrophobic interactions .
Q & A
What are the optimal synthetic routes for Thiazolo[5,4-b]pyridin-6-ylboronic acid in medicinal chemistry?
Basic Synthesis:
The core thiazolo[5,4-b]pyridine scaffold can be synthesized via annulation reactions. A common approach involves reacting 2-aminopyridine-3-thiol with aldehydes using zinc oxide nanoparticles as a catalyst in ethanol . For boronic acid functionalization, Suzuki-Miyaura cross-coupling is typically employed. For example, palladium-catalyzed coupling of brominated intermediates with boronic acids under inert conditions (e.g., toluene, Na₂CO₃, 100°C, 16 hours) achieves efficient derivatization .
Advanced Optimization:
Optimize reaction yields by:
- Screening palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ with phosphine ligands) .
- Adjusting solvent polarity (toluene vs. DMF) to balance reactivity and boronic acid stability.
- Using microwave-assisted synthesis to reduce reaction times while maintaining regioselectivity.
How can researchers resolve discrepancies in biological activity data for derivatives of this compound?
Methodological Approach:
- Structural Analysis: Compare substituent positions (e.g., carboxylic acid at C-6 vs. boronic acid) using X-ray crystallography or NMR to confirm regiochemistry .
- Assay Conditions: Standardize bioactivity assays (e.g., c-KIT inhibition studies) by controlling pH, temperature, and solvent/DMSO concentrations, as small variations can alter IC₅₀ values .
- SAR Studies: Systematically modify the boronic acid moiety (e.g., para-substituted aryl groups) and evaluate binding affinity trends using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Example:
Inhibition of c-KIT mutants by thiazolo[5,4-b]pyridine derivatives showed variability due to trifluoromethyl vs. boronic acid substituents, impacting hydrophobic interactions .
What functionalization strategies enhance target binding affinity in this compound?
Key Modifications:
- Boronic Acid Coupling: Introduce electron-deficient aryl groups via Suzuki coupling to improve electrophilicity for covalent enzyme inhibition .
- Bioisosteric Replacement: Substitute the boronic acid with a carboxylic acid to mimic purine binding while reducing metabolic instability .
- Probe Design: Attach fluorescent tags (e.g., BODIPY) to the boronic acid for real-time tracking of target engagement in live-cell imaging .
Mechanistic Insight:
The boronic acid group can form reversible covalent bonds with serine residues in proteases or kinases, enhancing selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Which analytical techniques are critical for characterizing this compound?
Basic Characterization:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine vs. thiazole proton shifts) .
- Mass Spectrometry (HRMS): Verifies molecular weight and detects impurities (e.g., deboronation byproducts) .
- HPLC-PDA: Monitors purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Analysis:
- X-ray Crystallography: Resolves boronic acid geometry (trigonal planar vs. tetrahedral) and hydrogen-bonding networks .
- FT-IR Spectroscopy: Identifies B-O stretching vibrations (~1340 cm⁻¹) and confirms boronic acid integrity .
How does electronic configuration influence reactivity in cross-coupling reactions?
Electronic Effects:
- Electron-Withdrawing Groups (EWGs): Enhance oxidative addition of Pd catalysts to brominated intermediates, accelerating coupling rates .
- Boronic Acid Stability: Electron-rich boronic acids (e.g., 4-methoxyphenyl) are prone to protodeboronation in aqueous conditions; use aryl trifluoroborate salts as stable alternatives .
Reaction Design:
- Employ Pd/XPhos systems for sterically hindered substrates .
- Use anhydrous solvents (e.g., THF) and degas reagents to prevent boronic acid oxidation .
What precautions are essential for handling this compound in oxygen-sensitive reactions?
Safety and Stability:
- Moisture Control: Store under argon or nitrogen; use molecular sieves in reaction mixtures to prevent boronic acid hydrolysis .
- Toxicity Mitigation: Wear PPE (gloves, goggles) due to acute toxicity (GHS Category 4) and respiratory irritation risks .
- Reaction Setup: Conduct Suzuki couplings in flame-dried glassware under inert atmosphere (argon) with Schlenk line techniques .
Waste Disposal:
Quench residual boronic acids with excess hydrogen peroxide to convert them into less hazardous boric acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

